Cas no 1806943-48-5 (5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine)

5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine
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- インチ: 1S/C7H5BrF2N2O3/c8-1-3-2-11-7(13)5(12(14)15)4(3)6(9)10/h2,6H,1H2,(H,11,13)
- InChIKey: DLFWUVMWRCOVBB-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CNC(C(=C1C(F)F)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 74.9
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027000-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1806943-48-5 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
Alichem | A029027000-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1806943-48-5 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029027000-1g |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1806943-48-5 | 95% | 1g |
$2,750.25 | 2022-03-31 |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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8. Book reviews
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9. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridineに関する追加情報
Introduction to 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine (CAS No. 1806943-48-5)
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine, identified by its CAS number 1806943-48-5, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic compound that has garnered significant attention due to its broad spectrum of biological activities and synthetic utility.
The structural features of 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine make it an attractive building block for the synthesis of more complex molecules. The presence of a bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl substituent enhances metabolic stability and binding affinity in drug design. Additionally, the hydroxyl and nitro groups contribute to the compound's reactivity and potential biological activity.
In recent years, there has been a growing interest in developing novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious disorders. The pyridine scaffold is particularly valuable in this context due to its ability to interact with biological targets such as enzymes and receptors. Researchers have leveraged the structural diversity of pyridine derivatives to develop molecules with enhanced pharmacological properties.
The synthesis of 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine involves a multi-step process that typically begins with the functionalization of a pyridine core. The introduction of the bromomethyl group can be achieved through halogenation or cross-coupling reactions, while the difluoromethyl group is often incorporated via metal-catalyzed reactions or electrophilic addition. The hydroxyl and nitro groups can be added through oxidation or reduction processes, depending on the desired final structure.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in disease processes. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments for conditions such as cancer and autoimmune diseases. The combination of the bromomethyl and difluoromethyl groups in 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine provides a unique framework for creating such inhibitors.
Recent studies have highlighted the potential of this compound as a precursor for more complex drug candidates. For instance, researchers have demonstrated its utility in generating novel scaffolds that exhibit potent activity against tumor cells. The ability to modify the pyridine core at multiple positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool in medicinal chemistry.
The agrochemical industry has also benefited from the versatility of 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine. Pyridine derivatives are known for their efficacy as herbicides, fungicides, and insecticides. By incorporating functional groups such as bromomethyl and difluoromethyl, chemists can enhance the bioactivity and environmental stability of these compounds. This has led to the development of next-generation agrochemicals that offer improved crop protection while minimizing ecological impact.
The future prospects for 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine are promising, given its broad applicability across multiple domains. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and agricultural innovation. Its unique structural features make it a valuable asset for chemists seeking to develop innovative solutions to complex challenges.
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